molecular formula C₁₅H₂₂ClNO B1146429 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride CAS No. 1214-15-9

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

Cat. No. B1146429
CAS RN: 1214-15-9
M. Wt: 267.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride, also known as 4-methyl PBP, is a synthetic cathinone with psychoactive properties . It has been identified in party pills and powders . It is closely related to pyrovalerone, being simply its chain-shortened homologue .


Molecular Structure Analysis

The molecular formula of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is C15H21NO • HCl . The molecular weight is 267.8 . The SMILES representation is O=C(C(N1CCCC1)CC)C2=CC=C©C=C2.Cl .


Physical And Chemical Properties Analysis

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a crystalline solid . It is soluble in DMSO (0.5 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Analytical Reference Standard

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is used as an analytical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests .

Forensic Chemistry & Toxicology

This compound is used in the field of forensic chemistry and toxicology . It can be used to identify and analyze substances found at crime scenes or in biological samples .

Stimulant Research

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a synthetic cathinone with psychoactive properties . It is used in research to understand the effects and mechanisms of stimulants .

Drug Metabolism Studies

The metabolism of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride has been characterized . It can be used in research to understand how the body processes drugs, which is crucial for drug development .

Mass Spectrometry

This compound is used in mass spectrometry, a technique used to identify and quantify molecules in complex samples . It can help researchers understand the composition and structure of different substances .

Designer Drug Research

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a designer drug . It is used in research to understand the effects of these drugs, their popularity, and their impact on public health .

Neurological Research

As a synthetic cathinone, this compound can be used in neurological research . It can help researchers understand how different substances affect the brain and nervous system .

Pharmacological Studies

This compound can be used in pharmacological studies to understand its effects on the body . This can help in the development of new drugs and therapies .

Safety And Hazards

This compound is not for human or veterinary use . It has a hazard classification of Acute Tox. 4 Oral - STOT SE 3, indicating it can be harmful if swallowed and may cause drowsiness or dizziness . It targets the central nervous system .

properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZQAHAZFKZPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858089
Record name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

CAS RN

1214-15-9
Record name 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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